molecular formula C22H18N8 B3653697 1-(4-Methylphenyl)-5-[3-[1-(4-methylphenyl)tetrazol-5-yl]phenyl]tetrazole

1-(4-Methylphenyl)-5-[3-[1-(4-methylphenyl)tetrazol-5-yl]phenyl]tetrazole

Cat. No.: B3653697
M. Wt: 394.4 g/mol
InChI Key: BKRKKVWVIWJOAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylphenyl)-5-[3-[1-(4-methylphenyl)tetrazol-5-yl]phenyl]tetrazole is a complex organic compound characterized by the presence of two tetrazole rings and two 4-methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)-5-[3-[1-(4-methylphenyl)tetrazol-5-yl]phenyl]tetrazole typically involves the following steps:

    Formation of Tetrazole Rings: The tetrazole rings are usually synthesized through the cyclization of azides with nitriles under acidic or basic conditions.

    Coupling Reactions: The 4-methylphenyl groups are introduced through coupling reactions, such as Suzuki or Stille coupling, using appropriate catalysts like palladium.

    Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and efficiency. The use of high-throughput screening and process optimization techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-5-[3-[1-(4-methylphenyl)tetrazol-5-yl]phenyl]tetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or tetrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(4-Methylphenyl)-5-[3-[1-(4-methylphenyl)tetrazol-5-yl]phenyl]tetrazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-5-[3-[1-(4-methylphenyl)tetrazol-5-yl]phenyl]tetrazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological activity.

    Pathways Involved: It may influence signaling pathways, such as apoptosis or cell proliferation, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylphenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-ylmethanol
  • 1-(3-Methylphenyl)-3-(3-pyridinyl)-1H-pyrazol-4-ylmethanol
  • 3-BR-N’-((3-(3-Methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzohydrazide

Uniqueness

1-(4-Methylphenyl)-5-[3-[1-(4-methylphenyl)tetrazol-5-yl]phenyl]tetrazole is unique due to its dual tetrazole rings and symmetrical structure, which confer distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

1-(4-methylphenyl)-5-[3-[1-(4-methylphenyl)tetrazol-5-yl]phenyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N8/c1-15-6-10-19(11-7-15)29-21(23-25-27-29)17-4-3-5-18(14-17)22-24-26-28-30(22)20-12-8-16(2)9-13-20/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRKKVWVIWJOAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)C3=CC(=CC=C3)C4=NN=NN4C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methylphenyl)-5-[3-[1-(4-methylphenyl)tetrazol-5-yl]phenyl]tetrazole
Reactant of Route 2
1-(4-Methylphenyl)-5-[3-[1-(4-methylphenyl)tetrazol-5-yl]phenyl]tetrazole
Reactant of Route 3
Reactant of Route 3
1-(4-Methylphenyl)-5-[3-[1-(4-methylphenyl)tetrazol-5-yl]phenyl]tetrazole
Reactant of Route 4
Reactant of Route 4
1-(4-Methylphenyl)-5-[3-[1-(4-methylphenyl)tetrazol-5-yl]phenyl]tetrazole
Reactant of Route 5
1-(4-Methylphenyl)-5-[3-[1-(4-methylphenyl)tetrazol-5-yl]phenyl]tetrazole
Reactant of Route 6
Reactant of Route 6
1-(4-Methylphenyl)-5-[3-[1-(4-methylphenyl)tetrazol-5-yl]phenyl]tetrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.